trans-2-Bromocyclopentanol
Overview
Description
“trans-2-Bromocyclopentanol” is a chemical compound with the molecular formula C5H9BrO . It has an average mass of 165.028 Da and a monoisotopic mass of 163.983673 Da . It is also known by other names such as “(1S,2S)-2-Bromocyclopentanol” in German, French, and ACD/IUPAC .
Molecular Structure Analysis
“trans-2-Bromocyclopentanol” contains a total of 16 bonds, including 7 non-H bonds, 1 five-membered ring, 1 hydroxyl group, and 1 secondary alcohol . It also contains a total of 16 atoms, including 9 Hydrogen atoms, 5 Carbon atoms, 1 Oxygen atom, and 1 Bromine atom .Physical And Chemical Properties Analysis
“trans-2-Bromocyclopentanol” has a density of 1.6±0.1 g/cm3, a boiling point of 205.5±33.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.9 mmHg at 25°C . It has an enthalpy of vaporization of 51.4±6.0 kJ/mol and a flash point of 78.1±25.4 °C . It has a molar refractivity of 32.4±0.3 cm3, a polar surface area of 20 Å2, a polarizability of 12.9±0.5 10-24 cm3, and a molar volume of 100.1±3.0 cm3 .Scientific Research Applications
Conformational Preferences and Electronic Interactions :
- Tormena et al. (2007) analyzed the conformational preferences and electronic interactions of trans-2-bromocyclopentanol, among others, using experimental and theoretical methods. The conformational equilibria of these compounds were represented by their diaxial and diequatorial conformers. Theoretical calculations supported this equilibrium, and the diequatorial conformer was found to be present in significant proportions in the equilibrium mixtures (Tormena et al., 2007).
Cyclocarbopalladation Reactions :
- Salem et al. (2003) discussed the preparation of several bicyclic compounds bearing 1,2-cyclopentanediol from anti- or syn-γ-bromopropargylic diols and cis-dioxolanes under palladium(0) catalysis. The reaction proceeded through a 5-exo-dig cyclocarbopalladation process. When trans-dioxolanes were used, the only products isolated were obtained from a direct Stille cross-coupling reaction (Salem et al., 2003).
Hydrolysis in Water :
- Golinkin et al. (1970) conducted a detailed study of the hydrolysis in water of cis and trans cyclopentyl and cyclohexyl bromohydrins, including trans-2-bromocyclopentanol. They found significant differences in the apparent heat capacity of activation (ΔCp≠) between the cis and trans isomers, which could be explained by different mechanisms. Secondary β-deuterium isotope effects confirmed hydrogen participation in these cases (Golinkin et al., 1970).
Stereoselectivity of Catalysts in Hydrogenation :
- Mitsui et al. (1966) investigated the stereoselectivity of catalysts in hydrogenation, including 2-cyclopentylidenecyclopentanol, which was hydrogenated to produce a mixture of trans- and cis-2-cyclopentylcyclopentanol (Mitsui et al., 1966).
Electrocyclic Reactions :
- Shoppee et al. (1975) studied the electrocyclic reactions of trans,trans- and cis,trans-2-bromo-1,5-diphenylpenta-1,4-dien-3-one, which underwent various transformations under different conditions, including cyclisation to trans-3,4-diphenyl-cyclopentanone (Shoppee et al., 1975).
properties
IUPAC Name |
(1R,2R)-2-bromocyclopentan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3H2/t4-,5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVWZYQFAVLQKE-RFZPGFLSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-Bromocyclopentanol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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